Predicted logP: Ethylsulfonyl vs. Methylsulfonyl
The ethylsulfonyl analog exhibits a predicted logP of 0.258, compared to -2.28 for the methylsulfonyl analog — a difference of approximately 2.54 log units [1]. This translates to a roughly 350-fold higher predicted partition coefficient for the ethylsulfonyl compound, indicating substantially greater lipophilicity that favors membrane permeation and hydrophobic protein binding pocket interactions. The difference arises solely from the replacement of a methyl group with an ethyl group on the terminal sulfone.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.258 (ZINC15 predicted) |
| Comparator Or Baseline | 2-Amino-5-(methylsulfonyl)pentanamide (CAS 1480978-15-1): logP = -2.28 (predicted) |
| Quantified Difference | ΔlogP ≈ 2.54 (ethylsulfonyl is ~350× more lipophilic) |
| Conditions | In silico prediction; target from ZINC15, comparator from ChemSrc/Chemsrc predicted values |
Why This Matters
A 2.5 logP unit difference is pharmaceutically meaningful — it can determine whether a compound passively crosses cell membranes or remains trapped in aqueous compartments, directly impacting cellular assay results and oral bioavailability potential.
- [1] ZINC15 Database. ZINC307191578. 2-Amino-5-(ethylsulfonyl)pentanamide. Predicted logP: 0.258. https://zinc15.docking.org/substances/ZINC000307191578/ View Source
